molecular formula C16H8Cl3N3O3 B2708372 (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide CAS No. 444194-07-4

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide

Cat. No.: B2708372
CAS No.: 444194-07-4
M. Wt: 396.61
InChI Key: GWVSNSABDFULPP-UHFFFAOYSA-N
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Description

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide is a synthetic enamide derivative designed for advanced pharmaceutical and microbiological research. This compound is of significant interest in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases. Its molecular structure, which incorporates a cyano-enamide linker and nitroaryl/chloroaryl hydrophobic groups, is characteristic of potent and selective enzyme inhibitors. Research on closely related nitro-group-bearing enamides has demonstrated high potency as reversible and competitive inhibitors of Monoamine Oxidase B (MAO-B) (with IC50 values in the nanomolar range) as well as activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . These activities suggest its potential application as a dual-acting agent in models of Alzheimer's and Parkinson's diseases. Furthermore, structurally similar N-arylcinnamamides have shown a broad spectrum of biological activities, including significant effects against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The presence of multiple chlorine atoms on the phenyl ring may enhance lipophilicity and influence binding affinity to biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3N3O3/c17-12-2-1-3-13(18)11(12)6-9(8-20)16(23)21-15-5-4-10(22(24)25)7-14(15)19/h1-7H,(H,21,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVSNSABDFULPP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C18H14ClN3O3
  • Molecular Weight : 357.77 g/mol
  • CAS Number : 73755-70-1
  • Melting Point : Not specified in the literature reviewed.

The compound features a conjugated system that may contribute to its biological activity through various mechanisms, including interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various nitrophenyl derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

  • Mechanism of Action :
    • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
    • Cell Cycle Arrest : It has been suggested that such compounds can induce G1 or G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Inhibitory Effects on COX Enzymes :
    • A study reported IC50 values for similar compounds against COX-1 and COX-2, indicating that this compound might possess comparable inhibitory effects.
CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 μM42.1 μM
Compound B26.04 μM31.4 μM
(E)-N-(2-chloro-4-nitrophenyl)-...TBDTBD

Case Study 1: Anticancer Efficacy

A study conducted on a series of nitrophenyl derivatives demonstrated significant anticancer activity against various human cancer cell lines. The results indicated that compounds structurally related to (E)-N-(2-chloro-4-nitrophenyl)-... exhibited cytotoxic effects with IC50 values ranging from 5 to 20 μM.

Case Study 2: Anti-inflammatory Mechanisms

In vivo experiments using carrageenan-induced paw edema models showed that derivatives similar to (E)-N-(2-chloro-4-nitrophenyl)-... significantly reduced inflammation markers compared to control groups. The ED50 values were comparable to those of established anti-inflammatory drugs.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (E)-N-(2-chloro-4-nitrophenyl)-... Studies have indicated that modifications on the nitrophenyl ring and the cyano group can enhance potency against specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s activity and physicochemical properties can be contextualized through comparisons with related cinnamanilides and amides (Table 1):

Compound Name / ID Substituents (Anilide Ring) β-Position Group Key Biological Activities logD7.4 Structural Similarity (Tanimoto)
Target Compound 2-Cl, 4-NO2 2,6-diCl-Ph Antimicrobial (presumed) ~3.2* Reference
Compound 10 3-F, 4-CF3 Ph Bactericidal (MRSA, Mtb) 2.8 0.65
Compound 17 2-CF3, 4-NO2 Ph Lower antimicrobial 3.5 0.45
Compound 20 2,6-diBr, 3-Cl, 4-F Ph Anti-inflammatory 4.1 0.50
Enamine compound 4-Me 2,3-diCl-Ph N/A (building block) ~2.9* 0.70

*Estimated based on ClogP consensus models .

Key Observations:
  • Substituent Positioning: Meta-substitutions (e.g., 3-F, 4-CF3 in Compound 10) correlate with potent antimicrobial activity, aligning with SAR trends in cinnamanilides .
  • Chlorine Configuration : The 2,6-dichlorophenyl group in the target compound introduces steric hindrance compared to 2,3-dichloro (Enamine compound) or unsubstituted phenyl groups. This may affect binding to bacterial targets like penicillin-binding proteins .
  • Anti-Inflammatory vs. Antimicrobial Trade-offs : Compounds with ortho-substitutions (e.g., Compound 20) exhibit anti-inflammatory activity via NF-κB inhibition, whereas meta/para-substituted analogs (e.g., Compound 10) prioritize antimicrobial effects. The target compound’s lack of ortho-substitutions suggests a specialization in antimicrobial activity .

Physicochemical and Computational Insights

  • Consensus ClogP models showed a correlation coefficient of 0.65 with experimental data, underscoring the reliability of these estimates .
  • Structural Dissimilarity : Nitro-substituted isomers (e.g., Compounds 17 and 18) exhibited low Tanimoto scores (0.45–0.50) relative to other analogs, reflecting unique electronic profiles that may limit cross-activity .

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